Boc-Phe-Gly-OH

Vue d'ensemble

Description

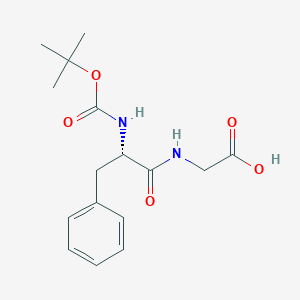

Boc-Phe-Gly-OH, also known as N-tert-Butoxycarbonyl-L-phenylalanyl-glycine, is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, which is linked to glycine. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Gly-OH typically involves the following steps:

Protection of Phenylalanine: The amino group of phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-phenylalanine.

Coupling with Glycine: Boc-phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is also common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Phe-Gly-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.

Hydrolysis: The ester bond in this compound can be hydrolyzed under basic or acidic conditions to yield the free amino acids.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products

Deprotection: Phenylalanyl-glycine.

Coupling: Longer peptide chains.

Hydrolysis: Free amino acids, phenylalanine, and glycine.

Applications De Recherche Scientifique

Boc-Phe-Gly-OH has numerous applications in scientific research:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

Drug Development: Peptides synthesized using this compound can be used in the development of peptide-based drugs.

Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.

Nanotechnology: this compound can be used in the synthesis of peptide-based nanomaterials for drug delivery and diagnostic applications.

Mécanisme D'action

The mechanism of action of Boc-Phe-Gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc protecting group prevents unwanted side reactions during the coupling process, ensuring the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further reactions to form longer peptide chains.

Comparaison Avec Des Composés Similaires

Boc-Phe-Gly-OH can be compared with other Boc-protected dipeptides such as Boc-Phe-Ala-OH and Boc-Phe-Val-OH. While these compounds share similar protective groups and functionalities, this compound is unique due to the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence the overall conformation and properties of the synthesized peptides.

List of Similar Compounds

- Boc-Phe-Ala-OH

- Boc-Phe-Val-OH

- Boc-Phe-Leu-OH

Activité Biologique

Boc-Phe-Gly-OH, a Boc-protected phenylalanyl glycine derivative, has garnered attention for its potential biological activities and applications in drug synthesis. This article explores its chemical properties, biological activities, synthesis methods, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₂N₂O₅

- Molecular Weight : 322.36 g/mol

- Density : 1.204 g/cm³

- Boiling Point : 588.5 °C at 760 mmHg

- Flash Point : 309.7 °C

- LogP : 2.105

These properties suggest that this compound is relatively stable under standard conditions, making it suitable for various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The phenylalanine residue is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during peptide formation.

- Coupling with Glycine : The protected phenylalanine is coupled with glycine using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) to form the dipeptide.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid or peptide.

Biological Activity

This compound has been investigated for various biological activities:

- Antitumor Activity : Research indicates that peptides containing phenylalanine and glycine residues can exhibit significant antitumor activity. A study involving various peptides showed that modifications in peptide structure could enhance their efficacy against cancer cell lines such as SW620 (colon carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma) .

- Opioid Receptor Interaction : Compounds derived from this compound have been studied for their interactions with opioid receptors. For instance, modifications to similar peptide structures have shown selective agonist activity at δ-opioid receptors, suggesting potential for pain management applications .

- Peptide Stability : The stability of this compound derivatives in different pH environments has been assessed, revealing optimal stability around pH 3.0 and indicating that hydrolysis can occur at both acidic and basic pH levels . This stability is crucial for maintaining biological activity during formulation and storage.

Case Study 1: Antitumor Peptide Development

A study aimed at predicting the antitumor activity of peptides synthesized from this compound derivatives demonstrated a correlation between structural modifications and biological efficacy. Peptides were screened for antiproliferative effects on cancer cell lines, revealing promising candidates for further development .

Case Study 2: Opioid Agonist Research

In another research effort, a bifunctional compound incorporating a this compound structure was developed to act as an opioid agonist and NK1 antagonist. This compound exhibited favorable metabolic stability and selective receptor activity, highlighting the therapeutic potential of such peptide derivatives in pain management .

Summary of Findings

Propriétés

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRWXIQFTMLYFG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426701 | |

| Record name | Boc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25616-33-5 | |

| Record name | Boc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.